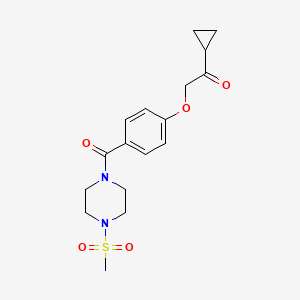
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a cyclopropyl group, a piperazine ring substituted with a methylsulfonyl group, and a phenoxyethanone moiety, making it a molecule of interest for its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Derivatization: The piperazine ring is functionalized with a methylsulfonyl group. This step can be achieved by reacting piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Phenoxyethanone Coupling: The final step involves coupling the piperazine derivative with a phenoxyethanone precursor. This can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.
Biological Research: It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Research: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or coatings.
Environmental Science: Its reactivity can be harnessed in the development of new methods for pollutant degradation or environmental remediation.
作用機序
The mechanism of action of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the piperazine ring and the phenoxy group suggests potential interactions with neurotransmitter receptors or other protein targets.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)propane: Similar structure but with a propane chain instead of an ethanone.
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)butane: Similar structure but with a butane chain instead of an ethanone.
Uniqueness
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, the piperazine ring offers potential for biological activity, and the phenoxyethanone moiety provides a versatile platform for further functionalization.
This detailed overview highlights the complexity and potential of this compound in various scientific and industrial contexts
特性
IUPAC Name |
1-cyclopropyl-2-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-25(22,23)19-10-8-18(9-11-19)17(21)14-4-6-15(7-5-14)24-12-16(20)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFBKSSNSNZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
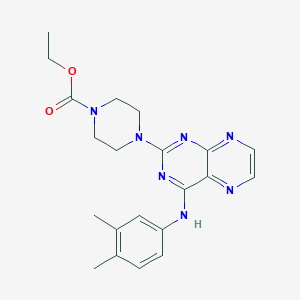
![N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2673063.png)
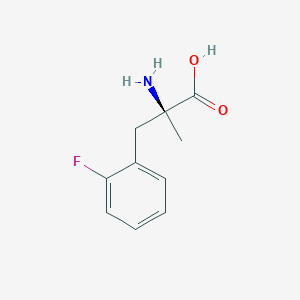
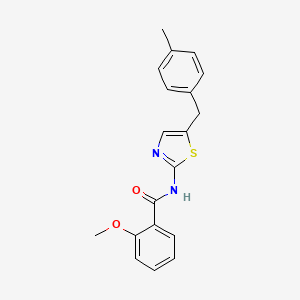
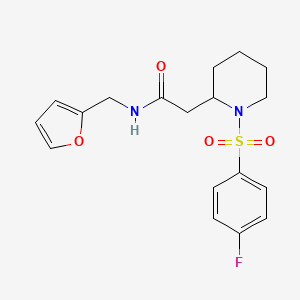
![2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)
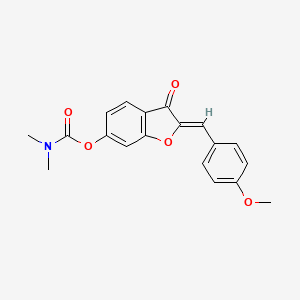
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)
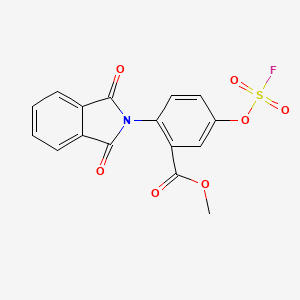
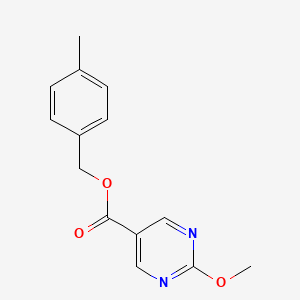
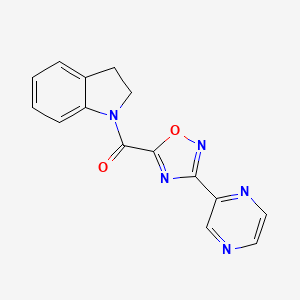
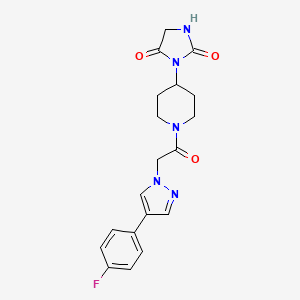
![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)
